molecular formula C13H27IO3 B14210293 Acetic acid;1-iodoundecan-2-ol CAS No. 699021-30-2

Acetic acid;1-iodoundecan-2-ol

Cat. No.: B14210293
CAS No.: 699021-30-2
M. Wt: 358.26 g/mol
InChI Key: NHDBWZUSNAQJSP-UHFFFAOYSA-N
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Description

Acetic acid;1-iodoundecan-2-ol (CAS: 729579-47-9) is a halogenated ester derived from the reaction of acetic acid with 1-iodoundecan-2-ol. Its molecular formula is C₁₄H₂₇IO₃, combining a 12-carbon iodinated alcohol chain with an acetyl group. Structurally, the iodine atom is positioned at the terminal carbon of the dodecanol backbone, while the hydroxyl group at the second carbon is esterified with acetic acid . This compound is notable for its unique physicochemical properties, influenced by the electron-withdrawing iodine substituent and the long hydrophobic alkyl chain. Applications may include organic synthesis intermediates, surfactants, or antimicrobial agents, though specific industrial uses remain understudied compared to non-halogenated acetic acid esters.

Properties

CAS No.

699021-30-2

Molecular Formula

C13H27IO3

Molecular Weight

358.26 g/mol

IUPAC Name

acetic acid;1-iodoundecan-2-ol

InChI

InChI=1S/C11H23IO.C2H4O2/c1-2-3-4-5-6-7-8-9-11(13)10-12;1-2(3)4/h11,13H,2-10H2,1H3;1H3,(H,3,4)

InChI Key

NHDBWZUSNAQJSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CI)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-iodoundecan-2-ol typically involves the iodination of undecanol followed by esterification with acetic acid. One common method includes the reaction of undecanol with iodine and a suitable oxidizing agent to form 1-iodoundecanol. This intermediate is then reacted with acetic acid under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-iodoundecan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;1-iodoundecan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;1-iodoundecan-2-ol involves its interaction with molecular targets through its iodine atom and ester functional group. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release acetic acid and 1-iodoundecanol. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Halogenated Acetic Acid Esters

  • 2-Tridecen-1-ol,1-acetate (CAS: 68480-26-2): A 13-carbon unsaturated ester with a double bond at position 2. Unlike the target compound, it lacks halogenation, resulting in lower molecular weight (240.38 g/mol vs. 372.28 g/mol) and distinct reactivity due to the absence of iodine’s polarizable electron cloud .
  • Ethyl 2-(2-Indolyl)acetate: An aromatic ester with an indole moiety.

Long-Chain Alcohol Esters

  • 1-Oleoyl-2-acetylglycerol (CAS: 86390-77-4): A glycerol-based ester with oleic acid and acetyl groups. This compound’s branched structure contrasts with the linear alkyl chain of the target compound, affecting solubility and lipid bilayer interactions .

Physicochemical Properties

Property Acetic Acid;1-Iodoundecan-2-ol 2-Tridecen-1-ol,1-Acetate 1-Oleoyl-2-Acetylglycerol
Molecular Weight (g/mol) 372.28 240.38 400.60
Halogenation Iodine (terminal position) None None
Solubility Low in water; high in organic solvents Moderate in lipids High in lipids
Reactivity Susceptible to nucleophilic substitution (iodine) Oxidizable (double bond) Hydrolyzable (ester bonds)

Key Observations :

  • The iodine atom in this compound increases molecular weight and lipophilicity compared to non-halogenated analogs. This enhances stability in nonpolar environments but may reduce aqueous solubility .
  • The absence of iodine in 2-Tridecen-1-ol,1-acetate allows for oxidative reactions at the double bond, a pathway unavailable in the target compound .

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